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Biosynthetic Pathways to 2-Phenylethanol

2-Phenylethanol (2-PE) can be synthesized in microbes through two primary metabolic routes that both

originate from the aromatic amino acid L-Phenylalanine (L-Phe). A visual overview of these interconnected

pathways is provided below.
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Overview of 2-PE biosynthesis via shikimate and Ehrlich pathways with key engineering targets.

The Shikimate Pathway: This is a seven-step anabolic pathway found in plants, fungi, and bacteria,

but not in animals [1] [2]. It converts primary metabolites phosphoenolpyruvate (PEP) and erythrose-

4-phosphate (E4P) into chorismate, the common precursor for the three aromatic amino acids,

including L-Phenylalanine (L-Phe) [3] [4] [1].

The Ehrlich Pathway: This pathway starts with L-Phe. L-Phe is first transaminated to form

phenylpyruvate. Phenylpyruvate is then decarboxylated to phenylacetaldehyde (PALD) by enzymes

like phenylpyruvate decarboxylase (PDC) or ARO10. Finally, PALD is reduced to 2-PE by alcohol

dehydrogenases (ADH) or specific phenylacetaldehyde reductases (PAR) [3] [5] [6].

Metabolic Engineering Strategies

Refactoring the shikimate pathway in microbial hosts is crucial for diverting carbon flux toward 2-PE. Key

strategies include:

Overexpression and Deregulation of Shikimate Pathway Genes: The first enzyme, DHS (encoded

by ARO4 in yeast), is often feedback-inhibited by aromatic amino acids. Expressing a feedback-

insensitive mutant (e.g., ARO4K221L) is a common strategy to increase carbon entry into the pathway

[3] [4]. Similarly, chorismate mutase (encoded by ARO7) can be engineered (e.g., ARO7G141S) to be

feedback-insensitive, favoring the branch toward L-Phe [3].

Enhancing the Ehrlich Pathway and Blocking Byproducts: Overexpressing ARO10, which encodes

the key decarboxylase, enhances the conversion of phenylpyruvate to phenylacetaldehyde [3].

Additionally, disrupting the gene EAT1 (encoding an alcohol acetyltransferase) prevents the conversion

of 2-PE into 2-phenylethyl acetate (2-PEAc), thereby minimizing product loss and increasing 2-PE

titers [3].

Advanced Tool Development for Multigene Integration: A major advancement in non-conventional

yeasts like K. marxianus is the use of CRISPR-Cas9 for one-step, multigene integration. This allows

researchers to refactor entire pathway segments by simultaneously integrating multiple expression

cassettes (e.g., for ARO4, ARO7, and PHA2) into a specific genomic locus (like ABZ1), achieving high

integration efficiency (51 ± 9%) [3]. The experimental workflow for this is summarized below.
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CRISPR-Mediated Multigene Integration Protocol

1. Design gRNA and
Homology Donor

2. Construct Vectors:
pCRISPR (Cas9 + sgRNA)

pHD (Gene of Interest + Homology Arms)

3. Co-transform
Plasmids into Yeast

4. Select for
Successful Integrants

5. Verify Integration via
Colony PCR & Sequencing

        Key Parameters:        • Homology Arm Length: ~700 bp        • Target Loci: ABZ1, URA3, LYS1        • Integration Efficiency: up to 51 ± 9%        • Insert Size: Demonstrated for up to 5 kbp    

Click to download full resolution via product page

Workflow for CRISPR-Cas9-mediated multigene integration, a key tool for pathway refactoring [3].

Quantitative Data on 2-PE Production in Microbes

The success of metabolic engineering is quantified by the final titer of 2-PE. The table below summarizes

production data from various engineered yeast strains and cultivation conditions.
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Microbial Host
Engineering Strategy / Key
Feature

Max 2-
PE Titer
(mg/L)

Cultivation
Mode &
Duration

Citation/Note

Kluyveromyces
marxianus CBS

6556

Refactored Shikimate pathway

(KmARO4K221L,

KmARO7G141S, KmPHA2);
Overexpressed KmARO10;

Disrupted KmEAT1

766 ± 6 Batch, 120 h [3]

Kluyveromyces
marxianus CBS
6556

Same as above, with optimized

fed-batch process

1,943 ±
63

Fed-batch,

120 h

[3]

Starmerella
bacillaris R5

Biotransformation from L-Phe
(Ehrlich pathway)

1,280 Not Specified [6]

Candida glabrata Production from tequila
vinasses (de novo synthesis)

~65* 96 h *This is 2-PEAc,
the ester of 2-PE

[7] [8]

Detailed Experimental Protocol: Pathway Refactoring

This protocol is adapted from the combinatorial library creation method used in [3].

Step 1: Strain and Vector Preparation

Use a uracil-auxotrophic base strain (e.g., K. marxianus CBS 6556 ura3Δ his3Δ).

Design a two-plasmid CRISPR system: 1) pCRISPR plasmid expressing Cas9 and a single
guide RNA (sgRNA) targeting a specific genomic locus (e.g., ABZ1); 2) Homology Donor

(pHD) plasmid containing your gene(s) of interest (e.g., ARO4K221L) flanked by ~700 bp
homology arms corresponding to the target locus.

Step 2: Yeast Transformation and Selection

Co-transform the pCRISPR and pHD plasmids into the yeast strain using a standard yeast
transformation method like lithium acetate.
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Plate the transformed cells onto appropriate selective media (e.g., without uracil) to select for

cells that have taken up the plasmids.
The Cas9-induced double-strand break at the target locus will be repaired using the pHD

plasmid as a template via homologous recombination, integrating the gene(s) into the genome.

Step 3: Screening and Validation

Pick individual colonies and perform colony PCR using primers that bind outside the homology

region and within the integrated sequence. This confirms successful gene integration.
For a combinatorial library, create different strains with varying promoter strengths (e.g.,

high/medium/low) driving your key genes. The study in [3] used a 3³-factorial design for ARO4,
ARO7, and PHA2.

Step 4: Fermentation and Analysis

Culture Conditions: Inoculate engineered strains in a defined medium and incubate at 30°C
with shaking at 250 rpm. For fed-batch production, begin with a batch phase and then

continuously or intermittently feed a concentrated carbon source (e.g., glucose) to maintain
metabolic activity without causing carbon catabolite repression.

Product Quantification: After 96-120 hours, collect culture broth and centrifuge to remove
cells. Analyze the supernatant for 2-PE concentration using Gas Chromatography-Mass

Spectrometry (GC-MS).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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